molecular formula C18H19N3O4S3 B1238217 N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B1238217
M. Wt: 437.6 g/mol
InChI Key: XTEVMDVJWSDMHG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrothiazol-2-yl)-3-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanamide is an organooxygen compound and an organonitrogen compound. It derives from a beta-amino acid.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide show promise in antitumor applications. A study by Horishny and Matiychuk (2020) developed a synthesis procedure for compounds with moderate antitumor activity against various malignant tumor cells, particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Compounds synthesized from similar structures have demonstrated significant antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that a series of synthesized compounds showed in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal strains (Baviskar, Khadabadi, & Deore, 2013). Additionally, Karanth et al. (2018) synthesized a compound that exhibited antibacterial and antifungal activity, confirming its antimicrobial efficacy (Karanth, Narayana, Kodandoor, & Sarojini, 2018).

Anticancer Properties

Further studies on similar compounds have explored their potential in anticancer treatments. For example, Horishny and Matiychuk (2021) found that certain derivatives exhibited moderate activity against human cancer cell lines, with a particular sensitivity observed in leukemia cell lines (Horishny & Matiychuk, 2021).

Miscellaneous Applications

The diverse chemical structure of these compounds has led to various other applications being explored, including potential anti-HCV, antimicrobial, anti-inflammatory, and psychotropic activities as reported in different studies (Çıkla, Tatar, Küçükgüzel, et al., 2013), (Zablotskaya, Segal, Geronikaki, et al., 2013).

properties

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Molecular Formula

C18H19N3O4S3

Molecular Weight

437.6 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H19N3O4S3/c1-24-12-4-3-11(9-13(12)25-2)10-14-16(23)21(18(26)28-14)7-5-15(22)20-17-19-6-8-27-17/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,22)/b14-10-

InChI Key

XTEVMDVJWSDMHG-UVTDQMKNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NCCS3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 4
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 5
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 6
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

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